N-(4-isopropylphenyl)-2-propionylhydrazinecarbothioamide
Overview
Description
N-(4-isopropylphenyl)-2-propionylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.12488341 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility Studies
The solubility of related compounds, such as N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, has been extensively studied. These studies measure and correlate the solubility in various solvents across different temperatures. Understanding the solubility is crucial for formulation development in pharmaceutical industries, as it influences drug delivery and absorption rates (Shakeel, Bhat, & Haq, 2014).
Antioxidant Activity
Hydrazinecarbothioamides, such as those synthesized by Barbuceanu et al., exhibit antioxidant activities. These compounds have been tested using methods like the DPPH method to assess their effectiveness in neutralizing free radicals, which is significant in preventing oxidative stress-related diseases (Barbuceanu et al., 2014).
Corrosion Inhibition
Thiosemicarbazides, including similar compounds like 2-(2-aminophenyl)-N phenylhydrazinecarbothioamide, have been researched for their corrosion inhibition properties. These compounds are effective in preventing corrosion of metals in acidic environments, making them valuable in industrial applications, particularly in maintaining the integrity of metallic structures (Ebenso, Isabirye, & Eddy, 2010).
Chemosensory Applications
Hydrazinecarbothioamide derivatives have been used to develop optical probes for detecting metal ions. These compounds exhibit selective fluorescence changes upon interaction with specific ions, useful in environmental monitoring and chemical analysis (Shi et al., 2016).
Antifungal and Antioxidant Activities
Metal complexes of certain hydrazinecarbothioamides have demonstrated significant antifungal activities and free-radical-scavenging abilities. Such properties make them potential candidates for pharmaceutical applications, particularly in treating fungal infections and managing oxidative stress (Al-Amiery, Kadhum, & Mohamad, 2012).
Antimicrobial Activities
Research on N-(1-Adamantyl)carbothioamide derivatives has shown that these compounds possess potent antibacterial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents, crucial in the fight against antibiotic-resistant bacteria (Al-Abdullah et al., 2015).
Properties
IUPAC Name |
1-(propanoylamino)-3-(4-propan-2-ylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-12(17)15-16-13(18)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVMNOSYWTNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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